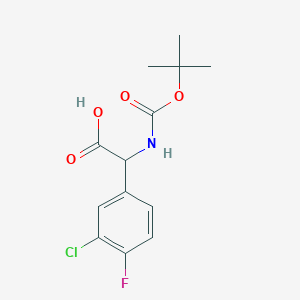

![molecular formula C26H19N3O2 B2714217 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-phenoxybenzamide CAS No. 441290-63-7](/img/structure/B2714217.png)

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-phenoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[3-(1H-benzimidazol-2-yl)phenyl]-4-phenoxybenzamide” is a compound that contains a benzimidazole moiety . Benzimidazole is an important heterocyclic organic compound which has a wide range of therapeutic applications . It is used against a number of diseases and conditions including microbial infections, cancer, viral diseases, parasitic diseases, hypertension, and inflammation .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents . A simple process to synthesize and separate of 2- (substituted-phenyl) benzimidazole derivatives with high yield and efficiency has been reported . Specifically, by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition, a number of benzimidazole compounds can be obtained .Molecular Structure Analysis

The benzimidazole core of the molecule is planar . The structure of the molecule is determined by X-ray crystal structure analysis . The X-ray diffraction technique is the most powerful technique of determining the relative atomic positions in a molecular structure . It provides precise evidence concerning bond lengths, bond angles, torsion angles, and molecular dimensions .Chemical Reactions Analysis

The chemical reactions of benzimidazole derivatives are determined by the functional groups present in the molecule. The benzimidazole moiety can undergo a variety of chemical reactions due to the presence of the imidazole ring .Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives depend on the specific derivative. The benzimidazole core is planar and in the crystal, it is arranged in parallel planes, stabilized by π-π interactions and the hydrogen bonds .Wissenschaftliche Forschungsanwendungen

Synthesis and Polymer Applications

Polymer Synthesis

This compound has been involved in the synthesis of novel aromatic polyimides, showcasing its relevance in creating new materials with potential applications in electronics and aerospace due to their excellent thermal stability and mechanical properties (Butt et al., 2005). Additionally, the synthesis and characterization of thermally stable polyimides based on flexible diamines, including structures related to N-[3-(1H-benzimidazol-2-yl)phenyl]-4-phenoxybenzamide, have been explored for their high performance as insulating materials (Mehdipour‐Ataei et al., 2004).

Antimicrobial Activity

Antimicrobial and Antifungal Properties

Studies have demonstrated the antimicrobial activity of benzimidazole derivatives, including those related to the compound . These derivatives show promising results against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Salahuddin et al., 2017). Another study has synthesized benzimidazole, benzoxazole, and benzothiazole derivatives, evaluating their broad-spectrum antimicrobial activity, which could lead to new therapeutic agents (Padalkar et al., 2014).

Chemical Synthesis and Mechanistic Studies

Chemical Synthesis and Mechanism

Research on the thermal fragmentation and rearrangement of N-phenylbenzamide oximes has led to the formation of benzimidazoles, showcasing the compound's role in understanding chemical reactions and mechanisms. This knowledge is essential for the development of new synthetic routes in organic chemistry (Gaber et al., 2011).

Anticancer Research

Cancer Cell Proliferation Inhibition

The synthesis, characterization, and evaluation of benzimidazole derivatives, including their precursors as inhibitors of MDA-MB-231 human breast cancer cell proliferation, indicate their potential as anticancer agents. These compounds have shown potency in inhibiting cancer cell growth, suggesting their relevance in cancer research (Thimmegowda et al., 2008).

Wirkmechanismus

Target of Action

Similar compounds containing the imidazole moiety have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

It is known that imidazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Imidazole derivatives have been reported to influence a variety of biochemical pathways, leading to diverse downstream effects .

Pharmacokinetics

Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their pharmacokinetic properties .

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may induce various molecular and cellular effects .

Action Environment

The properties of imidazole derivatives can be influenced by various factors, including ph and temperature .

Zukünftige Richtungen

Benzimidazole and its derivatives have shown promising results in various fields, especially in medicinal chemistry . Future research could focus on designing newer effective hypoglycemic agents having distinct mechanism of action at the molecular level which could be used as a single drug with improved safety .

Biochemische Analyse

Biochemical Properties

It is known that benzimidazole derivatives, which this compound is a part of, play a key role in various biochemical reactions .

Cellular Effects

It is known that benzimidazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that benzimidazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19N3O2/c30-26(18-13-15-22(16-14-18)31-21-9-2-1-3-10-21)27-20-8-6-7-19(17-20)25-28-23-11-4-5-12-24(23)29-25/h1-17H,(H,27,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASQPAHNCASNOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2714137.png)

![N-[3-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2714139.png)

![N-(3-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2714140.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2714144.png)

![N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-3,5-dimethoxybenzamide](/img/structure/B2714148.png)

![N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B2714149.png)

![Methyl (2-ethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B2714155.png)

![4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2714157.png)